2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
Description
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 2-, 4-, and 5-positions. The 6-position is functionalized with a piperazine moiety linked to a 3-methyl-1,2-oxazol-5-yl group via a methylene bridge.
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
3-methyl-5-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C16H23N5O/c1-11-9-15(22-19-11)10-20-5-7-21(8-6-20)16-12(2)13(3)17-14(4)18-16/h9H,5-8,10H2,1-4H3 |
InChI Key |
HIPMGRHZRJTBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the trimethyl groups are introduced via alkylation reactions.
Synthesis of the Piperazine Ring: The piperazine ring is synthesized separately, often through cyclization reactions involving diamines.
Linking the Oxazole Moiety: The oxazole ring is prepared through cyclization of appropriate precursors, such as amino alcohols or nitriles.
Coupling Reactions: The final step involves coupling the piperazine and oxazole moieties to the pyrimidine core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine Core : Provides a planar aromatic system for π-π stacking interactions.
- Methyl Substituents (2,4,5-positions): Enhance lipophilicity and metabolic stability compared to polar substituents (e.g., amino or nitro groups) .
Comparison with Structurally Similar Compounds
Thieno/Furopyrimidines with Piperazine Substituents
Example Compound: 12-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine (EP 2 402 347 A1) .
Key Differences :
Pyrazolopyrimidine Derivatives
Example Compound: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine .
Key Differences :
Trisubstituted Pyrimidines with Varied Substituents
Example Compound: 2,4,5-Trisubstituted pyrimidines as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Key Differences :
- Methyl groups in the target compound may reduce polarity, enhancing blood-brain barrier penetration compared to amino/nitro derivatives.
- The piperazine-oxazole chain could mitigate toxicity risks associated with halogenated aryl groups in NNRTIs .
Research Findings and Implications
- Synthetic Efficiency: The target compound’s piperazine-oxazole side chain may require multi-step synthesis, whereas thieno/furopyrimidines are efficiently prepared via Suzuki coupling (yields up to 78%) .
- Structural Insights : Crystallographic studies using SHELX or ORTEP-3 (common in small-molecule analysis) could resolve conformational flexibility in the piperazine-oxazole chain .
Biological Activity
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidine ring substituted with a piperazine moiety and an oxazole group. Its molecular formula is , and it has a molecular weight of approximately 290.38 g/mol.
Anticancer Activity
Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 5.0 | Apoptosis induction |
| Compound B | MCF7 (breast) | 3.2 | Cell cycle arrest |
| 2,4,5-Trimethyl... | HT29 (colon) | TBD | TBD |
The biological activity of 2,4,5-trimethyl derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cellular signaling pathways. For example, compounds in this class may inhibit protein kinases or modulate receptor activity.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of piperazine-containing pyrimidines, it was found that derivatives similar to 2,4,5-trimethyl exhibited selective cytotoxicity against several tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of oxazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
Pharmacological Profiles
Recent pharmacological evaluations have demonstrated that compounds with similar structures can act as antagonists for adenosine receptors (ARs), which are implicated in various neurological disorders. These findings suggest potential applications in treating conditions like Parkinson's disease and Alzheimer's disease.
Table 2: Pharmacological Profiles
| Property | Value |
|---|---|
| Binding Affinity (hA2AAR) | K_i = 8.62 nM |
| Selectivity | High |
| Toxicity | Low |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
